2-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-20(15-7-9-16(10-8-15)23-11-3-4-12-23)24-13-17(14-24)25-21(27)18-5-1-2-6-19(18)22(25)28/h1-4,7-12,17-19H,5-6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTJHHDIHSWWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyrrole ring through a
Biologische Aktivität
The compound 2-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule with a molecular formula of C22H21N3O3 and a molecular weight of approximately 375.428 g/mol. Its unique structure incorporates an isoindole core fused with a hexahydro structure and substituted with a pyrrol moiety and an azetidine ring. This structural diversity suggests significant potential for varied biological activities.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds with similar structures have been shown to possess antibacterial and antifungal properties. For example, derivatives of pyrrolones have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential: The isoindole framework is often associated with anticancer activity. Studies on related compounds have shown inhibition of tumor growth in various cancer models .
- Anti-inflammatory Effects: Certain derivatives have been evaluated for their ability to inhibit nitric oxide production in inflammatory models, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups, such as the pyrrol moiety and azetidine ring, plays a significant role in its interaction with biological targets.
| Functional Group | Potential Activity |
|---|---|
| Pyrrol Moiety | Antimicrobial, anticancer |
| Azetidine Ring | Anti-inflammatory |
| Isoindole Core | Cytotoxic effects on cancer cells |
Case Studies and Research Findings
Recent studies have highlighted the biological potential of similar compounds:
- Antimicrobial Evaluation:
- Anticancer Activity:
- Anti-inflammatory Mechanism:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize the properties of this compound, comparisons are drawn with structurally analogous molecules. Key parameters include molecular weight, solubility, conformational rigidity, and bioactivity.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | LogP | Aqueous Solubility (µg/mL) | Target Affinity (IC₅₀, nM) |
|---|---|---|---|---|
| 2-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione | 407.45 | 2.8 | 12.3 ± 1.2 | 89.7 (HDAC6) |
| 1-[4-(1H-indol-1-yl)benzoyl]azetidine-3-carboxylic acid | 348.38 | 1.5 | 45.6 ± 3.1 | 220.1 (HDAC6) |
| 3-(4-benzoylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione | 385.42 | 3.2 | 8.9 ± 0.8 | 154.3 (p53-MDM2) |
| 4-(2-oxo-1,2-dihydroquinolin-3-yl)azetidine-2-carboxamide | 313.35 | 0.9 | 102.4 ± 5.6 | N/A |
Key Findings:
Molecular Weight and Solubility : The target compound exhibits intermediate molecular weight (407.45 g/mol) compared to analogs. Its lower aqueous solubility (12.3 µg/mL) relative to indole-substituted analogs (e.g., 45.6 µg/mL) is attributed to the hydrophobic hexahydro-isoindole-dione core .
Bioactivity : The compound shows superior HDAC6 inhibition (IC₅₀ = 89.7 nM) compared to its indole-substituted analog (IC₅₀ = 220.1 nM), likely due to enhanced conformational rigidity from the isoindole-dione system, which stabilizes target binding .
Conformational Flexibility: Unlike tetrahydroisoquinoline-dione derivatives (e.g., 3-(4-benzoylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione), the azetidine ring in the target compound restricts rotational freedom, reducing entropic penalties during protein binding .
LogP and Drug-Likeness: The target compound’s LogP (2.8) aligns with Lipinski’s criteria, contrasting with benzoylphenyl-tetrahydroisoquinoline derivatives (LogP = 3.2), which may face challenges in bioavailability.
Research Insights and Limitations
- Structural Advantages : The pyrrole-benzoyl moiety enhances π-π stacking with aromatic residues in HDAC6, while the azetidine’s puckered conformation avoids steric clashes in hydrophobic binding pockets .
- Synthetic Challenges: The compound’s multi-step synthesis (e.g., Mitsunobu reaction for azetidine formation) yields lower overall efficiency (32%) compared to simpler analogs (e.g., 58% for 4-(2-oxo-1,2-dihydroquinolin-3-yl)azetidine-2-carboxamide) .
- Unresolved Issues : Comparative studies lack in vivo pharmacokinetic data, and the compound’s metabolic stability remains uncharacterized relative to its analogs.
This analysis underscores the compound’s unique pharmacophoric features while highlighting areas for further optimization, such as solubility enhancement and metabolic profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
